molecular formula C38H41N7O9 B600092 Suc-Ala-Trp-Pro-Phe-pNA CAS No. 128822-32-2

Suc-Ala-Trp-Pro-Phe-pNA

Cat. No.: B600092
CAS No.: 128822-32-2
M. Wt: 739.786
InChI Key: ORPSTLLJSQXELA-QIOUBPJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-Trp-Pro-Phe-pNA, also known as N-succinyl-L-alanyl-L-tryptophyl-L-prolyl-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate used in biochemical assays. This compound is particularly useful in the study of protease activity, as it serves as a chromogenic substrate that releases p-nitroaniline upon enzymatic cleavage, which can be measured spectrophotometrically.

Mechanism of Action

Target of Action

Suc-Ala-Trp-Pro-Phe-pNA is a substrate for several enzymes, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes play crucial roles in various biological processes, such as protein digestion and folding.

Mode of Action

The compound interacts with its target enzymes by binding to their active sites . For instance, in the case of PPIases, these enzymes catalyze the cis-trans isomerization of proline imidic peptide bonds, a critical step in protein folding . This compound serves as a substrate for this reaction.

Biochemical Pathways

The action of this compound primarily affects the protein digestion and folding pathways. By serving as a substrate for enzymes like chymotrypsin and PPIases, it influences the breakdown of proteins into amino acids and the proper folding of proteins, respectively .

Pharmacokinetics

It is known that the compound is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in distilled water at 4 mg/ml . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The enzymatic cleavage of this compound yields 4-nitroaniline, a compound that produces a yellow color under alkaline conditions . This reaction is often used in enzyme assays, where the release of 4-nitroaniline is quantified by measuring absorbance at 405 nm .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, which in turn can impact its bioavailability and efficacy . Additionally, the compound’s stability may be influenced by temperature, as it has been reported that a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .

Biochemical Analysis

Biochemical Properties

Suc-Ala-Trp-Pro-Phe-pNA interacts with various enzymes, proteins, and other biomolecules. It serves as a substrate to detect the activity and stability of prolyl endopeptidase (PEP) . The nature of these interactions is crucial in understanding the role of this compound in biochemical reactions.

Cellular Effects

It is known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Suc-Ala-Trp-Pro-Phe-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically begins with the attachment of the C-terminal amino acid, phenylalanine, to a solid resin support. Subsequent amino acids, proline, tryptophan, alanine, and succinyl group, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. The final step involves the attachment of the p-nitroaniline group to the N-terminus of the peptide chain. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative high-performance liquid chromatography, ensures the production of high-purity peptide substrates suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Suc-Ala-Trp-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the phenylalanine and p-nitroaniline groups releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include various proteases such as chymotrypsin, trypsin, and elastase. The reaction conditions often involve incubation at 37°C to mimic physiological conditions .

Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm. This property allows for the quantification of protease activity in biochemical assays .

Scientific Research Applications

Suc-Ala-Trp-Pro-Phe-pNA is widely used in scientific research for the study of protease activity. It serves as a chromogenic substrate in enzyme assays to measure the activity of various proteases, including chymotrypsin, trypsin, and elastase. The compound is also used in the development of inhibitors for these enzymes, which have therapeutic potential in treating diseases such as cancer and inflammatory disorders .

In addition to its use in enzymology, this compound is employed in the study of protein folding and stability. The compound’s ability to release a chromogenic product upon cleavage makes it a valuable tool for monitoring proteolytic degradation in various biological systems .

Comparison with Similar Compounds

Similar Compounds:

  • Suc-Ala-Ala-Pro-Phe-pNA
  • Suc-Ala-Ala-Ala-pNA
  • Suc-Phe-pNA

Uniqueness: Suc-Ala-Trp-Pro-Phe-pNA is unique due to the presence of the tryptophan residue, which can influence the substrate’s binding affinity and specificity for certain proteases. This compound’s unique sequence allows for the study of protease activity with different substrate preferences compared to other similar compounds .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)/t23-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPSTLLJSQXELA-QIOUBPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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